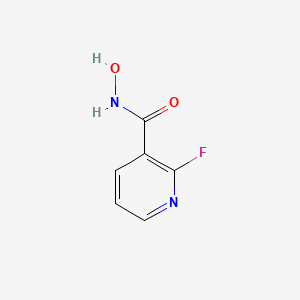

2-Fluoro-N-hydroxypyridine-3-carboxamide

Description

Properties

Molecular Formula |

C6H5FN2O2 |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

2-fluoro-N-hydroxypyridine-3-carboxamide |

InChI |

InChI=1S/C6H5FN2O2/c7-5-4(6(10)9-11)2-1-3-8-5/h1-3,11H,(H,9,10) |

InChI Key |

VJROPFPOEMHGIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro N Hydroxypyridine 3 Carboxamide and Analogous Structures

Established and Emerging Synthetic Routes to 2-Fluoropyridine Scaffolds

The introduction of a fluorine atom at the 2-position of a pyridine (B92270) ring is a critical step and can be achieved through several methods, primarily involving either direct fluorination of a pyridine precursor or nucleophilic substitution on a pre-functionalized pyridine ring.

Direct C-H fluorination of pyridines offers an atom-economical approach to introduce fluorine. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly employed for the electrophilic fluorination of various aromatic and heterocyclic compounds. The fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce 3-fluoro-3,6-dihydropyridines, which can subsequently eliminate hydrogen fluoride (B91410) to yield the corresponding fluorinated pyridines. While this method has been applied to synthesize various fluoropyridine derivatives, the regioselectivity is highly dependent on the substitution pattern of the pyridine ring. For 3-substituted pyridines, fluorination often occurs at the 2-position, which is advantageous for the synthesis of the target scaffold.

Another notable reagent for direct fluorination is silver(II) fluoride (AgF₂). This method has demonstrated broad applicability for the site-selective fluorination of pyridines and diazines, occurring at ambient temperature with high selectivity for the position adjacent to the nitrogen atom. The reactions are generally rapid and tolerate a range of functional groups. For instance, 3-substituted pyridines bearing halo, alkoxy, or cyano groups undergo fluorination with exclusive selectivity to form the 2-fluoro-3-substituted pyridine product. However, pyridines with 3-alkyl, 3-CO₂R, and 3-C(O)NR₂ substituents can yield a mixture of 2-fluoro and 6-fluoro isomers.

Table 1: Comparison of Direct Electrophilic Fluorination Reagents for Pyridine Scaffolds

| Reagent | Typical Conditions | Selectivity | Advantages | Limitations |

|---|---|---|---|---|

| Selectfluor® | Acetonitrile, 0 °C to rt | Dependent on substrate; often favors positions ortho to nitrogen. | Commercially available, relatively safe to handle. | Can lead to mixtures of isomers with certain substitution patterns. |

| Silver(II) Fluoride (AgF₂) | Acetonitrile, ambient temp | High selectivity for C-H bonds adjacent to the ring nitrogen. | Mild conditions, rapid reactions, broad scope. | Reagent is hygroscopic and light-sensitive. |

Nucleophilic aromatic substitution (SNAr) is a widely used and reliable method for the synthesis of 2-fluoropyridines. This approach typically involves the displacement of a leaving group, such as a chloride or bromide, from the 2-position of the pyridine ring by a fluoride source. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. However, for the leaving group ability, the order is reversed. The presence of electron-withdrawing groups on the pyridine ring enhances the rate of SNAr reactions.

A common precursor for SNAr fluorination is 2-chloropyridine (B119429) or its derivatives. The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The efficiency of the fluorination can be improved by using phase-transfer catalysts or by employing anhydrous conditions.

Pyridine N-oxides also serve as valuable precursors for the synthesis of 2-fluoropyridines. Activation of the pyridine N-oxide can facilitate nucleophilic attack at the 2-position. A facile, metal-free synthesis of 2-fluoropyridines has been developed using pyridine N-oxides, which are converted to 2-pyridyltrialkylammonium salts. These stable intermediates then undergo nucleophilic fluorination under mild conditions. This method demonstrates broad functional group compatibility and regioselective conversion.

Table 2: Examples of SNAr Reactions for 2-Fluoropyridine Synthesis

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Chloropyridine | KF | DMSO, 180 °C | 2-Fluoropyridine | Moderate |

| 2-Bromopyridine | CsF | DMF, 150 °C | 2-Fluoropyridine | Good |

Construction of the N-hydroxypyridine-3-carboxamide Moiety

Once the 2-fluoropyridine-3-carboxylic acid or a suitable derivative is obtained, the final step is the formation of the N-hydroxycarboxamide. This is typically achieved through standard amidation reactions.

The most direct method for the synthesis of the N-hydroxycarboxamide is the reaction of a carboxylic acid derivative with hydroxylamine (B1172632). A common approach involves the conversion of 2-fluoronicotinic acid to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-fluoronicotinoyl chloride can then be treated with hydroxylamine or hydroxylamine hydrochloride in the presence of a base to afford the desired 2-Fluoro-N-hydroxypyridine-3-carboxamide.

Alternatively, the carboxylic acid can be directly coupled with hydroxylamine using a coupling agent, as detailed in the following section. Another method involves the reaction of an ester derivative, such as methyl 2-fluoronicotinate, with hydroxylamine. This reaction is often carried out in a protic solvent like methanol (B129727) and may require the presence of a base to generate the free hydroxylamine from its hydrochloride salt.

Carbodiimide coupling agents are widely used to facilitate the formation of amide bonds from carboxylic acids and amines, including hydroxylamine. Common carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by hydroxylamine to form the amide bond.

To improve the efficiency of the coupling and to suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement, and reacts cleanly with hydroxylamine to give the desired product. The choice of solvent is also crucial, with polar aprotic solvents like DMF or dichloromethane (B109758) (DCM) being commonly used.

Table 3: Common Carbodiimide Coupling Systems for Amide Formation

| Carbodiimide | Additive | Typical Solvent | Key Features |

|---|---|---|---|

| EDC (water-soluble) | HOBt or NHS | DMF, DCM, Water | Byproducts are water-soluble, facilitating purification. |

| DCC (water-insoluble) | HOBt or NHS | DMF, DCM | Dicyclohexylurea byproduct is insoluble and can be removed by filtration. |

Multi-Component Reactions and Cascade Processes for Pyridine Carboxamide Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govmdpi.com Similarly, cascade reactions, which involve a sequence of intramolecular transformations, allow for the construction of complex cyclic systems from simple acyclic precursors in a single step.

One notable cascade process for the synthesis of related structures involves the direct assembly of functionalized 3-hydroxypyridine (B118123) N-oxides from acyclic precursors. This method proceeds through a nitration followed by a hydroxylative aza-annulation in one pot, forming two new C-N bonds and one C-O bond. While not directly yielding the target carboxamide, this approach provides a valuable 3-hydroxypyridine scaffold that could be further functionalized.

For the direct synthesis of pyridine carboxamides, MCRs involving an aldehyde, a ketone, malononitrile (B47326), and an ammonium (B1175870) salt (a variation of the Hantzsch pyridine synthesis) can yield highly substituted pyridines. nih.gov Adapting such a reaction for the synthesis of a 2-fluoro-3-carboxamide derivative would require appropriately substituted starting materials. For instance, a three-component reaction between an N,N-disubstituted malonamide, an aldehyde, and malononitrile can produce substituted 2-pyridone-3-carboxamides. nih.gov

| Reaction Type | Reactants | Key Features | Potential Application for Target Synthesis |

| Cascade aza-Annulation | MBH-acetates of propiolaldehydes, Nitrating agent | One-pot formation of 3-hydroxypyridine N-oxides. | Provides a route to the core 2-fluoro-3-hydroxypyridine (B122602) ring system. |

| Four-Component Reaction | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Ammonium hydroxide | Efficient synthesis of 3-cyano-2-pyridone derivatives. nih.gov | Could be adapted with fluorinated precursors to build the pyridine ring. |

| Three-Component Reaction | N1,N3-di(pyridin-2-yl)-malonamide, Aldehyde, Malononitrile | Synthesis of 2-pyridone-3-carboxamide structures in water. nih.gov | A potential route if a fluorinated aldehyde or malononitrile is employed. |

Chemical Reactivity and Transformation Mechanisms of 2 Fluoro N Hydroxypyridine 3 Carboxamide Analogues

Nucleophilic Substitution Patterns on Fluorinated Pyridine (B92270) Rings

The pyridine ring, being an electron-deficient heteroaromatic system, is inherently susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. wikipedia.orgpharmaguideline.com The introduction of a fluorine atom at the 2-position significantly enhances this reactivity, making the C-F bond a prime site for nucleophilic aromatic substitution (SNAr).

The SNAr reactions of 2- or 4-halopyridines are a standard method for synthesizing substituted pyridines. nih.govacs.org While most research has historically focused on chloropyridines due to their commercial availability, fluoropyridines exhibit significantly greater reaction rates. nih.govacs.org The high electronegativity of fluorine accelerates the SNAr process; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine (B119429). nih.govacs.org This heightened reactivity allows for the use of a diverse range of nucleophiles under mild conditions to displace the fluoride (B91410). orgsyn.org

The general mechanism for SNAr on a 2-fluoropyridine involves the attack of a nucleophile at the C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride ion restores the aromaticity of the ring. The reactivity of the C-F bond in the 2-position of pyridine is pronounced, enabling efficient, high-yield, and chemoselective substitutions. rsc.orgrsc.org

Research has demonstrated the successful substitution of fluoride in 2-fluoropyridine derivatives with various nucleophiles. An efficient, transition-metal-free method has been developed for the synthesis of 2-aminopyridine derivatives by reacting 2-fluoropyridine with acetamidine hydrochloride, which serves as an ammonia source after hydrolysis of the initial substitution product. rsc.orgrsc.org

| Substrate | Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-3-iodopyridine | Acetamidine hydrochloride | 2-Amino-3-iodopyridine | NaOH, H₂O, 100 °C | 95% | rsc.org |

| 2,3,5,6-Tetrafluoropyridine | Acetamidine hydrochloride | N-(3,5,6-Trifluoropyridin-2-yl)acetamide | NaOH, H₂O, 100 °C | 75% | rsc.org |

| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride | 2-[¹⁸F]Fluoro-3-methoxypyridine | Kryptofix 2.2.2, K₂CO₃, 140 °C | 70-89% | epa.gov |

| 3-Methyl-2-nitropyridine | [¹⁸F]Fluoride | 2-[¹⁸F]Fluoro-3-methylpyridine | Kryptofix 2.2.2, K₂CO₃, 140 °C | 70-89% | epa.gov |

The presence of other functional groups on the pyridine ring can influence the selectivity of nucleophilic attack. For example, in a molecule containing both a 2-fluoropyridine and a methyl ester, selective transformation of the ester to an amide without substitution of the fluoride can be achieved by carefully selecting the reaction solvent. nih.govacs.org

Reactions of the N-Hydroxy Amide Functional Group

The N-hydroxy amide group, also known as a hydroxamic acid, is a distinctly reactive functional group compared to a standard amide. nih.govacs.org Its chemistry is characterized by the presence of two tautomeric forms: a keto form, which is more stable in acidic conditions, and an iminol form, which is prevalent in basic media. nih.govacs.org

The hydroxyl group of the N-hydroxy amide moiety can undergo acylation to form O-acyl hydroxamic acids. acs.org This reaction is a common method for producing various derivatives. The synthesis often involves reacting the N-hydroxy amide with an acyl chloride or another activated carboxylic acid derivative in the presence of a base. nih.govacs.org Alternatively, peptide coupling agents can be used to facilitate the reaction between a carboxylic acid and the N-hydroxy amide. nih.govresearchgate.net

These O-acyl derivatives are important synthetic intermediates. For instance, a chemical ligation process has been developed where an N-terminal hydroxy-asparagine peptide reacts with a peptide thioester to form an "O-acyl hydroxamic acid isopeptide," which then undergoes a facile O,N-acyl shift to form a stable peptide bond. nih.gov In another study, the reaction of an N-perfluoroalkylated hydroxylamine (B1172632) intermediate with sodium acetate resulted in an O-acetylated hydroxamic acid. acs.org

| N-Hydroxy Amide Precursor | Acylating Agent/Method | Product Derivative | Significance | Reference |

|---|---|---|---|---|

| N-(Benzoyloxy)phenethylamine | Nα-Fmoc-L-leucine acid chloride | Nα-Fmoc-N-(hydroxy)-L-leucinamide (after deprotection) | Allows for elaboration using peptide-coupling methods. | nih.gov |

| N-terminal Asp(β-HA)-peptide | Peptide-α-thioester | O-acyl isopeptide | Intermediate rearranges to form a native amide bond. | nih.gov |

| N-perfluoroalkylated hydroxylamine | Sodium acetate (NaOAc) | O-acetylated hydroxamic acid | Demonstrates controllable functionalization of a reactive intermediate. | acs.org |

The hydrolysis of related functionalities can be influenced by the pyridine ring itself. For example, the hydrolysis of anhydrides can be effectively catalyzed by pyridine and its derivatives, such as 4-dimethylaminopyridine (DMAP). chemrxiv.orgresearchgate.net The rate of catalysis is dependent on the nucleophilicity of the pyridine catalyst. chemrxiv.orgresearchgate.net While this pertains to anhydride hydrolysis, it underscores the potential role of the pyridine moiety in modulating the reactivity of adjacent functional groups. Additionally, enzymatic methods have been shown to be effective for the hydrolysis of N-hydroxy-alpha-amino acid amides to their corresponding acids under mild conditions. google.com

Rearrangement Reactions and Pericyclic Processes Involving Pyridine Systems

Pyridine systems can participate in a variety of rearrangement and pericyclic reactions, leading to significant structural transformations. These reactions can involve either the pyridine ring itself or substituents attached to it.

A notable example of a pericyclic reaction is found in the biosynthesis of quinolinate, the precursor to the pyridine ring of NAD. nih.gov The final step involves the non-enzymatic cyclization of 2-amino-3-carboxymuconic semialdehyde (ACMS). This transformation proceeds via an electrocyclization reaction of the enol tautomer of ACMS, demonstrating that pericyclic processes are involved in the natural formation of pyridine rings. nih.gov

Sigmatropic rearrangements are also observed in pyridine derivatives. In a key example, 2-allyloxypyridines undergo a palladium(II)-catalyzed formal wikipedia.orgwikipedia.org-sigmatropic rearrangement to produce chiral 2-pyridones with good yields and enantioselectivity. nih.gov Other named rearrangements in pyridine chemistry include the Ciamician–Dennstedt rearrangement, which involves the ring expansion of a pyrrole with a dichlorocarbene to form a 3-chloropyridine. wikipedia.org

| Reaction Type | Substrate/Precursor | Product | Description | Reference |

|---|---|---|---|---|

| Electrocyclization (Pericyclic) | 2-Amino-3-carboxymuconic semialdehyde (ACMS) | Quinolinate (Pyridine precursor) | A non-enzymatic 6π electrocyclization reaction in the biosynthesis of NAD. | nih.gov |

| wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | 2-Allyloxypyridines | Chiral 2-Pyridones | A palladium(II)-catalyzed enantioselective rearrangement. | nih.gov |

| Ring Expansion | Pyrrole | 3-Chloropyridine | The Ciamician–Dennstedt rearrangement using dichlorocarbene. | wikipedia.org |

Investigations into Radical Reaction Pathways and Nitrogen-Centered Radical Intermediates

The N-O bond within the N-hydroxy amide group can serve as a precursor to nitrogen-centered radicals (NCRs). These highly reactive intermediates have found extensive application in organic synthesis, enabling challenging transformations such as C-H amination and alkene functionalization. acs.org

The generation of NCRs from precursors like N-hydroxy amides, N-hydroxyphthalimide (NHPI) esters, or N-hydroxypyridine-2-thione carbamates can be initiated through several methods, including photoredox catalysis or single-electron transfer (SET) reduction. acs.orgnih.govnih.gov Upon reduction, the resulting radical anion can fragment, often through N-O bond homolysis, to produce a nitrogen-centered radical. nih.gov

In the context of pyridine-containing analogues, N-aminopyridinium salts have been established as effective precursors for generating nitrogen-centered radicals under photoredox conditions. nih.govresearchgate.net These radicals can then participate in reactions such as the regioselective aminohydroxylation of olefins. nih.gov Similarly, N-pyridinium aziridines can be reductively activated to generate N-aziridinyl radicals, which are capable of transferring the aziridine group to other molecules. nih.gov

Once formed, these nitrogen-centered radical intermediates can undergo a variety of transformations:

Addition to π-systems: NCRs readily add to alkenes and arenes through a homolytic aromatic substitution (HAS) mechanism. acs.org

Hydrogen Atom Transfer (HAT): Intramolecular HAT, such as a 1,5-HAT, is a common pathway, particularly in Hofmann-Löffler-Freytag type reactions, leading to the formation of a carbon-centered radical. nih.gov

Cyclization: Amidyl radicals can undergo intramolecular cyclization reactions, typically following a 5-exo-trig pathway, to form heterocyclic structures. acs.org

The study of these radical pathways provides a powerful avenue for the functionalization of complex molecules, leveraging the unique reactivity of the nitrogen-centered radical intermediates derived from N-hydroxy amide and related functionalities. researchgate.net

| NCR Precursor | Generation Method | Radical Intermediate | Subsequent Reaction | Reference |

|---|---|---|---|---|

| N-Hydroxyphthalimide (NHPI) Esters | Single-Electron Transfer (SET) Reduction | Substrate radical (after decarboxylation) | Intermolecular addition to olefins | nih.gov |

| N-Aminopyridinium Salts | Visible Light Photoredox Catalysis | Nitrogen-centered radical | Regioselective aminohydroxylation of olefins | nih.gov |

| N-Chlorosulfonamides | Visible Light Photoredox Catalysis | N-centered radical | 1,5-Hydrogen Atom Transfer (HAT) | nih.gov |

| N-Pyridinium Aziridines | Reductive Photoactivation | N-Aziridinyl radical | Aziridine group transfer to olefins | nih.gov |

Theoretical and Computational Chemistry of 2 Fluoro N Hydroxypyridine 3 Carboxamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). nanobioletters.com Methods like DFT with specific basis sets (e.g., B3LYP/6-311G*) are used to find the most stable conformation of the molecule by optimizing its geometry to a minimum energy state. researchgate.net

These calculations would yield precise data on bond lengths, bond angles, and dihedral angles for 2-Fluoro-N-hydroxypyridine-3-carboxamide. For instance, calculations on related fluoropyridines have shown that the introduction of a fluorine atom can shorten the C-N bond distances within the pyridine (B92270) ring. researchgate.net Similar computations on benzamides have provided detailed information on the planarity of the ring and the orientation of the amide group. nih.gov This information is critical for understanding the molecule's stability and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on similar heterocyclic compounds demonstrate that these descriptors are invaluable for comparing the reactivity of different derivatives. nih.govnih.gov

Table 1: Illustrative Global Reactivity Descriptors for a Generic Pyridine Derivative (Conceptual Data)

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation of electron cloud. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Electron escaping tendency. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power. |

| Electrophilicity Index (ω) | μ²/2η | Propensity to accept electrons. |

Note: This table provides the formulas and significance of global reactivity descriptors. Specific values for this compound are not available.

Computational software can generate three-dimensional plots of the HOMO and LUMO, showing where these orbitals are located on the molecule. researchgate.net For this compound, one would expect the HOMO to be distributed over the electron-rich parts of the molecule, such as the pyridine ring and the hydroxamic acid group. The LUMO would likely be localized on the electron-deficient regions. nih.gov Visualizing these orbitals helps identify the specific atoms involved in electron donation and acceptance, providing a more detailed picture of potential reactive sites for nucleophilic or electrophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. nanobioletters.com It is an excellent tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic reactions. researchgate.net

Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in O-H or N-H groups). researchgate.net

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the pyridine nitrogen. Positive potential (blue) would be expected around the hydrogen atoms of the N-OH and amide N-H groups. nih.gov

Computational Exploration of Reaction Mechanisms and Transition States

DFT calculations are powerful tools for mapping out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state represents the highest energy point along the reaction pathway, and its structure and energy determine the reaction's activation energy and rate.

For this compound, this could involve studying its synthesis, decomposition, or its interaction with a biological target. By modeling the reaction pathway, chemists can gain a step-by-step understanding of how bonds are broken and formed, which atoms are involved, and what factors influence the reaction's feasibility and outcome.

Quantitative Analysis of Intermolecular Interactions

The way molecules pack together in a solid state or interact in solution is governed by intermolecular forces. Several computational techniques are used to visualize and quantify these non-covalent interactions.

Atoms-in-Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the topology of the electron density to define atoms and the bonds between them. nih.gov The theory identifies bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction, distinguishing between covalent bonds and weaker non-covalent interactions like hydrogen bonds. researchgate.net

Reduced Density Gradient (RDG) Analysis: RDG analysis is another method based on electron density that is particularly useful for visualizing weak non-covalent interactions. nih.govresearchgate.net It generates 3D isosurfaces that identify regions of hydrogen bonding, van der Waals forces, and steric repulsion, color-coding them to indicate the strength of the interaction.

Development of Structure-Reactivity Relationships Through Computational Modeling

The core principle of QSAR is that variations in the biological activity of a series of compounds are correlated with changes in their molecular features, which can be described by calculated parameters known as molecular descriptors. nih.govnih.gov For the pyridine carboxamide scaffold, these descriptors typically fall into several categories: electronic, steric, and hydrophobic. Computational software is used to calculate these descriptors for a set of related molecules, and statistical methods are then applied to build a mathematical model that links these descriptors to the observed biological activity. nih.gov

Quantum Chemical Descriptors:

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. chemrxiv.org Calculations at a specific level of theory (e.g., B3LYP with a 6-311G basis set) can provide insights into the reactivity of this compound. researchgate.netnih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more reactive and polarizable. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Below is an illustrative table of quantum chemical descriptors that would be calculated for a series of pyridine-3-carboxamide (B1143946) derivatives to build a structure-reactivity model.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Derivative A | -6.85 | -1.75 | 5.10 | 3.45 |

| Derivative B | -7.02 | -1.68 | 5.34 | 4.12 |

| Derivative C | -6.79 | -1.95 | 4.84 | 2.98 |

| Derivative D | -7.15 | -1.55 | 5.60 | 4.50 |

This table is illustrative and presents typical parameters used in computational studies to establish structure-reactivity relationships.

3D-QSAR and Molecular Field Analysis:

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of structure-activity relationships. These techniques evaluate the steric and electrostatic fields surrounding a set of aligned molecules. nih.gov The resulting models generate contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a CoMFA map might indicate that a bulky, electropositive substituent at a specific position on the pyridine ring is favorable for activity, guiding further synthetic efforts. researchgate.net

A typical 3D-QSAR study on pyridine carboxamide derivatives would involve the following steps:

Alignment: A set of molecules with known activities are superimposed based on a common structural scaffold.

Field Calculation: Steric and electrostatic fields are calculated around each molecule on a 3D grid.

Statistical Analysis: A statistical method, often Partial Least Squares (PLS), is used to correlate the variations in these fields with the variations in biological activity.

Model Validation: The predictive power of the resulting model is rigorously tested.

The statistical output of such a model provides insight into the relative importance of different molecular fields.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Steric Contribution | Electrostatic Contribution |

| CoMFA | 0.75 | 0.92 | 55% | 45% |

| CoMSIA | 0.78 | 0.94 | 30% | 35% |

This table represents typical statistical outputs from 3D-QSAR studies, indicating the predictive power and the contribution of different fields to the model.

By integrating these computational approaches, researchers can develop robust structure-reactivity relationships. These models not only explain the observed activities of existing compounds like this compound but also provide a predictive framework for the rational design of next-generation derivatives with improved therapeutic profiles. nih.gov

Future Research Avenues for 2 Fluoro N Hydroxypyridine 3 Carboxamide

Exploration of Novel Catalytic and Stereoselective Synthetic Methodologies

The synthesis of functionalized hydroxamic acids such as 2-Fluoro-N-hydroxypyridine-3-carboxamide often relies on established methods, such as the coupling of an activated carboxylic acid with hydroxylamine (B1172632). nih.govnih.gov However, future research will likely focus on developing more efficient, sustainable, and selective catalytic methodologies.

One promising area is the use of novel catalysts to improve reaction yields and reduce waste. While many methods exist for converting carboxylic acids or their derivatives (like esters and acyl chlorides) into hydroxamic acids, the development of catalytic systems that can achieve this transformation under milder conditions is highly desirable. nih.govnih.govorganic-chemistry.org Research could explore transition-metal catalysts or organocatalysts to facilitate the direct amidation of the parent carboxylic acid, 2-fluoronicotinic acid, with hydroxylamine, thereby avoiding the need for stoichiometric activating agents.

Furthermore, the development of stereoselective synthetic methods presents a significant opportunity, particularly if chiral centers are introduced into the molecule in future iterations. While the parent structure of this compound is achiral, derivatives could be designed to possess stereogenic centers, necessitating asymmetric synthesis approaches. Biocatalytic methods, using enzymes like amidases, could offer a green and highly selective alternative to traditional chemical synthesis for producing such chiral derivatives. researchgate.net Solid-phase synthesis is another technique that could be adapted for creating libraries of related compounds for screening purposes, involving the immobilization of a hydroxylamine group on a resin followed by coupling with the desired substrates. nih.govnih.gov

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Novel Catalysis | Milder reaction conditions, higher yields, reduced waste, direct functionalization. | Transition-metal catalysis, organocatalysis, photocatalysis. |

| Biocatalysis | High stereoselectivity, environmentally friendly ("green") conditions, specificity. | Use of amidases and other enzymes for acyl transfer. researchgate.net |

| Solid-Phase Synthesis | Facilitates purification, suitable for combinatorial library generation. | Development of novel resin-bound hydroxylamine reagents. nih.govnih.gov |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Continuous flow reactors for amidation and related reactions. researchgate.net |

Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound, a detailed understanding of reaction kinetics and pathway dynamics is essential. The application of Process Analytical Technology (PAT), utilizing advanced spectroscopic probes, can provide real-time insights into the reaction progress. researchgate.net

Techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can monitor the concentration of reactants, intermediates, and products as the reaction occurs. mdpi.comresearchgate.net This continuous data stream allows for precise control over reaction parameters like temperature, pressure, and reactant addition rates, leading to improved yield and purity. For instance, an attenuated total reflectance (ATR) probe could be immersed in the reaction mixture to track the disappearance of the carboxylic acid starting material and the appearance of the hydroxamic acid product. mdpi.com

Fluorescence spectroscopy also offers a powerful tool for reaction monitoring, especially if fluorescent probes can be designed to interact with specific species in the reaction mixture. nih.gov Lanthanide-based luminescent probes, for example, have been used to monitor biological molecules and could potentially be adapted to track the formation of metal-chelating hydroxamic acids. nih.gov These real-time monitoring techniques are invaluable for optimizing reaction conditions and ensuring consistent product quality, moving beyond traditional offline analysis methods like HPLC and GC.

| Spectroscopic Technique | Information Gained | Potential Application |

| In-situ FTIR/Raman | Real-time concentration of reactants, products, and intermediates; vibrational information. | Monitoring the conversion of carboxylic acid to hydroxamic acid. researchgate.netmdpi.com |

| Near-Infrared (NIR) | Quantitative analysis of chemical composition in real-time. | In-line monitoring for process optimization in larger-scale synthesis. researchgate.net |

| UV-Vis Spectroscopy | Monitoring of chromophoric species; kinetic data. | Tracking reactions involving aromatic starting materials. mdpi.com |

| Fluorescence Probes | High sensitivity detection of specific analytes or reaction events. | Development of custom probes to monitor reaction completion or side reactions. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the discovery of novel synthetic routes. rsc.orgnih.gov For this compound, these computational tools can significantly accelerate research and development.

| AI/ML Application | Objective | Potential Impact |

| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature, etc.). | Reduced experimental workload and faster process development. scitechdaily.comnih.gov |

| Retrosynthesis Prediction | Propose novel and efficient synthetic routes to the target molecule. | Discovery of more cost-effective and sustainable pathways. acs.org |

| Property Prediction | Forecast the physicochemical and biological properties of new derivatives. | Guide the design of new molecules with desired characteristics. |

| Automated Experimentation | Combine ML algorithms with robotic platforms for high-throughput reaction screening. | Accelerated discovery of new reactions and optimal conditions. nih.gov |

Further Elucidation of Complex Reaction Mechanisms and Intermediates

A fundamental understanding of the reaction mechanism is crucial for controlling the synthesis of this compound and minimizing the formation of impurities. Future research should focus on elucidating the step-by-step pathway of its formation and identifying any transient intermediates.

The reaction of a carboxylic acid derivative with hydroxylamine can involve several potential intermediates, such as acyl-enzyme complexes in biocatalysis or activated esters in chemical synthesis. nih.gov The presence of the fluorine atom and the pyridine (B92270) ring adds further complexity, potentially influencing the reactivity of the carbonyl group and the stability of intermediates. researchgate.net For example, the reaction could proceed through an acylcyanide intermediate if certain activating agents are used. nih.gov

Investigating these mechanisms can be achieved through a combination of experimental and computational methods. Advanced spectroscopic techniques, as mentioned previously, can help detect short-lived species. nih.gov Concurrently, computational chemistry, using methods like Density Functional Theory (DFT), can model the reaction pathway, calculate the energy barriers for different steps, and predict the structures of transition states and intermediates. This detailed mechanistic insight is invaluable for rationally designing improved synthetic protocols.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-N-hydroxypyridine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including fluorination, carboxamide formation, and hydroxylation. Key steps include:

- Fluorination of pyridine precursors : Use of fluorinating agents like Selectfluor™ under anhydrous conditions at 60–80°C .

- Carboxamide coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the hydroxyphenyl group. Catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., DMF vs. THF) significantly influence yield (60–85%) .

- Hydroxylation : Oxidative conditions (e.g., m-CPBA in dichloromethane) to introduce the hydroxyl group at the N-position .

Q. Optimization Table :

| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Fluorination | Selectfluor™/ACN | 70 | 75 |

| Coupling | Pd(PPh₃)₄/DMF | 100 | 82 |

| Hydroxylation | m-CPBA/DCM | 25 | 68 |

Q. How can structural characterization of this compound be validated?

Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine position (δ ≈ -120 ppm), while ¹H NMR identifies hydroxyl proton resonance (δ 8.2–8.5 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 196.05 (calculated for C₆H₅FNO₂) .

- X-ray Crystallography : Resolves spatial arrangement of the pyridine ring and hydrogen-bonding interactions involving the hydroxyl group .

Q. What in vitro assays are suitable for initial screening of biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values < 1 μM suggest potent inhibition .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 0.1–100 μM. EC₅₀ values correlate with fluorophenyl group hydrophobicity .

- Solubility/Permeability : Use shake-flask method (PBS buffer) and Caco-2 cell monolayers to assess bioavailability .

Advanced Research Questions

Q. How can contradictions in synthetic yields be resolved when varying catalysts?

Methodological Answer: Discrepancies in yields (e.g., 60% vs. 82% with Pd catalysts) arise from competing side reactions. Mitigation strategies include:

- Catalyst Screening : Compare Pd(OAc)₂ (lower stability) vs. PdCl₂(dppf) (higher selectivity for C–N bonds) .

- Additive Optimization : Use of ligands like XPhos to suppress β-hydride elimination in coupling steps .

- Real-Time Monitoring : In situ FTIR or LC-MS to detect intermediates (e.g., dehalogenated byproducts) .

Q. What computational approaches predict the binding affinity of this compound to therapeutic targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates interactions with ATP-binding pockets (e.g., EGFR kinase). The fluorophenyl group shows π-π stacking with Phe723 (binding energy: -9.2 kcal/mol) .

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize derivatives .

Q. How can contradictory SAR data for fluorophenyl derivatives be analyzed?

Methodological Answer: Contradictions in structure-activity relationships (SAR) often stem from off-target effects or assay variability. Resolution strategies include:

- Meta-Analysis : Pool data from kinase panels (e.g., 400+ kinases) to identify selectivity clusters. Derivatives with 3-fluoro substitution show >50% inhibition in VEGFR2 vs. <10% in CDK2 .

- Proteomics Profiling : SILAC-based quantification to detect unintended protein binding (e.g., cytochrome P450 isoforms) .

- Crystallographic Overlays : Compare ligand-bound structures to identify steric clashes (e.g., 2-fluoro vs. 4-fluoro analogs in EGFR) .

Q. What strategies address instability of the hydroxyl group under acidic conditions?

Methodological Answer: The hydroxyl group’s susceptibility to oxidation or protonation limits shelf life. Solutions include:

- Prodrug Design : Acetylate the hydroxyl group to form a stable ester (e.g., acetate prodrug shows 90% stability at pH 2 vs. 40% for parent compound) .

- Formulation Optimization : Use lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBDMS) during synthesis, removed enzymatically in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.